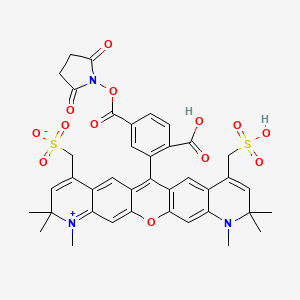
Alexa Fluor 594 para-isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alexa Fluor 594 para-isomer is the 6-succinimidyloxycarbonyl isomer of Alexa Fluor 594.
Applications De Recherche Scientifique
Key Properties
- Chemical Structure : The Alexa Fluor 594 para-isomer has a specific arrangement of atoms that enhances its reactivity and binding efficiency to biomolecules.
- Excitation Wavelength : Approximately 590 nm
- Emission Wavelength : Approximately 617 nm
- Photostability : High resistance to photobleaching, making it suitable for long-term imaging applications.
- Quantum Yield : High, improving visibility in fluorescence microscopy.
Scientific Research Applications
The applications of this compound span various disciplines, including:
Cellular Biology
- Staining and Visualization : Used for labeling cellular structures and proteins, enabling researchers to visualize cellular processes in real-time.
- Live-cell Imaging : The dye's non-toxic properties allow for the observation of live cells without altering cellular functions.
Immunology
- Immunofluorescence Assays : Employed to detect specific antigens in tissue samples. For instance, antibodies conjugated with this dye can clearly localize immune responses in histological samples.
Molecular Biology
- Protein Interaction Studies : Facilitates the study of protein interactions and localization through fluorescence resonance energy transfer (FRET) techniques.
- Gene Expression Analysis : Used in quantitative PCR assays to visualize and quantify nucleic acids.
Diagnostics
- Flow Cytometry : Utilized for quantifying specific cell populations, such as CD4+ T cells, providing accurate measurements due to its high brightness and stability.
- Diagnostic Imaging : Applied in various imaging techniques to enhance the visualization of biological markers.
Case Studies
Several studies exemplify the effectiveness of this compound in various applications:
Case Study 1: Protein Labeling
Researchers utilized this compound to label antibodies for visualizing immune responses in tissue samples. The study demonstrated clear localization of antibodies without affecting their binding affinity, showcasing the dye's utility in immunological research.
Case Study 2: Live-cell Imaging
A study employed this dye to track cellular dynamics in live human cells. The results provided insights into protein interactions, contributing valuable data on cellular signaling pathways. The non-toxic nature of the dye allowed for prolonged observation without compromising cell viability.
Case Study 3: Flow Cytometry Application
In a flow cytometry analysis, human mononuclear cells were stained with antibodies conjugated to this compound. This application enabled accurate quantification of CD4+ T cells across various sample conditions, highlighting the dye's robustness and reliability.
Propriétés
Formule moléculaire |
C39H37N3O13S2 |
|---|---|
Poids moléculaire |
819.9 g/mol |
Nom IUPAC |
[13-[2-carboxy-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C39H37N3O13S2/c1-38(2)16-21(18-56(48,49)50)24-12-27-31(14-29(24)40(38)5)54-32-15-30-25(22(19-57(51,52)53)17-39(3,4)41(30)6)13-28(32)35(27)26-11-20(7-8-23(26)36(45)46)37(47)55-42-33(43)9-10-34(42)44/h7-8,11-17H,9-10,18-19H2,1-6H3,(H2-,45,46,48,49,50,51,52,53) |
Clé InChI |
KJIGIGGGBKHAAA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)[O-])(C)C)C)CS(=O)(=O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















